2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the carbazole core, followed by the introduction of the sulfonylethyl acetate group and the acetyloxy-carbonimidoyl groups. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Scientific Research Applications
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[9-[4-[(Z)-N-acetyloxy-C-octylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-ethylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate
- 2-[4-[9-[4-[(Z)-N-acetyloxy-C-hexylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-propylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate
Uniqueness
The uniqueness of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C44H47N3O9S |
---|---|
Molecular Weight |
793.9 g/mol |
IUPAC Name |
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C44H47N3O9S/c1-7-8-9-10-11-12-41(46-56-32(6)50)33-13-17-36(18-14-33)47-42-21-15-34(29(3)45-55-31(5)49)26-39(42)40-27-35(16-22-43(40)47)44(51)38-20-19-37(25-28(38)2)57(52,53)24-23-54-30(4)48/h13-22,25-27H,7-12,23-24H2,1-6H3/b45-29+,46-41- |
InChI Key |
RCHSGASIYYUQCS-IZBXANSSSA-N |
Isomeric SMILES |
CCCCCCC/C(=N/OC(=O)C)/C1=CC=C(C=C1)N2C3=C(C=C(C=C3)/C(=N/OC(=O)C)/C)C4=C2C=CC(=C4)C(=O)C5=C(C=C(C=C5)S(=O)(=O)CCOC(=O)C)C |
Canonical SMILES |
CCCCCCCC(=NOC(=O)C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=NOC(=O)C)C)C4=C2C=CC(=C4)C(=O)C5=C(C=C(C=C5)S(=O)(=O)CCOC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.